Vegfr-2-IN-19
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vegfr-2-IN-19 is a compound that acts as an inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2). This receptor plays a crucial role in angiogenesis, the process of forming new blood vessels, which is essential in both physiological and pathological conditions such as cancer, diabetic retinopathy, and rheumatoid arthritis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Vegfr-2-IN-19 typically involves the creation of quinoxaline-based derivatives. One common method includes the reaction of 3-methylquinoxaline with various substituents to achieve the desired pharmacophoric features . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the quinoxaline core structure.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis platforms to streamline the production process .
化学反応の分析
Types of Reactions
Vegfr-2-IN-19 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the quinoxaline core, potentially altering its inhibitory activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile .
Major Products Formed
The major products formed from these reactions are typically modified quinoxaline derivatives with enhanced inhibitory activity against VEGFR-2 .
科学的研究の応用
Vegfr-2-IN-19 has a wide range of scientific research applications, including:
作用機序
Vegfr-2-IN-19 exerts its effects by binding to the tyrosine kinase domain of VEGFR-2, preventing its dimerization and subsequent autophosphorylation . This inhibition blocks the downstream signaling pathways involved in endothelial cell proliferation, migration, and survival, ultimately reducing angiogenesis . Key molecular targets and pathways affected include the PLCγ-PKC, TSAd-Src-PI3K-Akt, and SHB-FAK-paxillin pathways .
類似化合物との比較
Similar Compounds
Sorafenib: Another VEGFR-2 inhibitor used in cancer therapy.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that also targets VEGFR-2.
Axitinib: A potent and selective inhibitor of VEGFR-2.
Uniqueness
Vegfr-2-IN-19 is unique due to its specific quinoxaline-based structure, which provides a distinct pharmacophoric profile compared to other VEGFR-2 inhibitors . This unique structure allows for enhanced binding affinity and selectivity towards VEGFR-2, making it a valuable tool in both research and therapeutic applications .
特性
分子式 |
C21H19N3O2 |
---|---|
分子量 |
345.4 g/mol |
IUPAC名 |
2-phenyl-N-[4-(phenylcarbamoylamino)phenyl]acetamide |
InChI |
InChI=1S/C21H19N3O2/c25-20(15-16-7-3-1-4-8-16)22-18-11-13-19(14-12-18)24-21(26)23-17-9-5-2-6-10-17/h1-14H,15H2,(H,22,25)(H2,23,24,26) |
InChIキー |
AAENGQYHFQWVKP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。